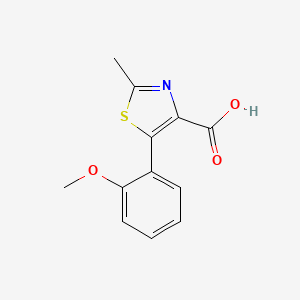![molecular formula C20H27N3O4 B13923397 Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dioxotetrahydropyrimidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the dioxotetrahydropyrimidinyl moiety. The tert-butyl group is often introduced in the final steps to protect the carboxylate functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving specific molecular pathways.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with enzymes and receptors are of particular interest, as they may lead to the development of new treatments for conditions such as cancer and neurological disorders.
Industry
In industrial applications, tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate is used in the production of advanced materials. Its stability and reactivity make it suitable for use in polymers and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and tert-butyl esters. Examples include:
- Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate analogs with different substituents on the phenyl ring
Uniqueness
The uniqueness of tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H27N3O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)22-10-7-14(8-11-22)15-5-4-6-16(13-15)23-12-9-17(24)21-18(23)25/h4-6,13-14H,7-12H2,1-3H3,(H,21,24,25) |
Clave InChI |
AYBGRPKMSPNVOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)


![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)

![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)

![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
